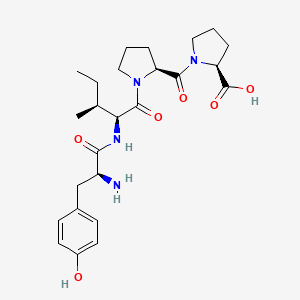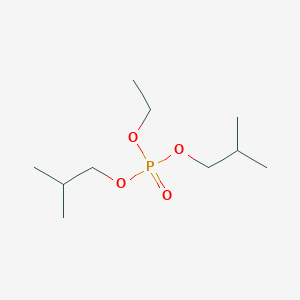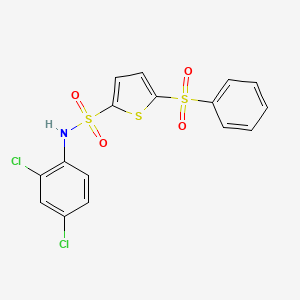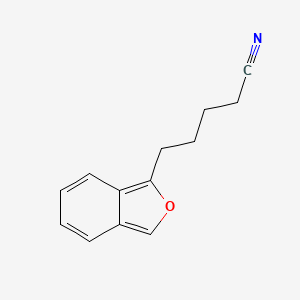![molecular formula C17H13ClO2S B12582194 Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- CAS No. 645820-88-8](/img/structure/B12582194.png)
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a chloro group and a sulfonyl group attached to the naphthalene ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of naphthalene followed by sulfonylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonylation step involves the reaction of the chlorinated naphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the efficient production of high-quality Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]-.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include substituted naphthalenes, sulfone derivatives, and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-chloro-: Similar structure but lacks the sulfonyl group.
Naphthalene, 2-sulfonyl-: Similar structure but lacks the chloro group.
Naphthalene, 2-chloro-7-methyl-: Similar structure but has a methyl group instead of the sulfonyl group.
Uniqueness
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both chloro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
645820-88-8 |
|---|---|
Molecular Formula |
C17H13ClO2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-chloro-7-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H13ClO2S/c1-12-2-7-16(8-3-12)21(19,20)17-9-5-13-4-6-15(18)10-14(13)11-17/h2-11H,1H3 |
InChI Key |
TUCYPXDFXUGCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-](/img/structure/B12582115.png)


![N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B12582128.png)



![2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B12582145.png)
![2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12582150.png)
![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12582156.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)

![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
